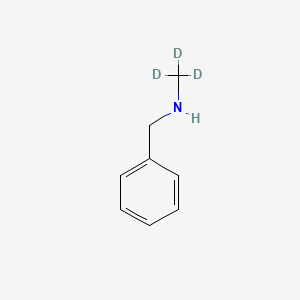

2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

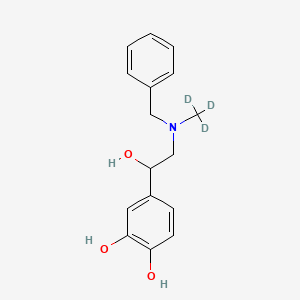

2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-Bromobenzyl-TMD) is a boronic acid derivative that is widely used in organic synthesis, particularly in the synthesis of biologically active compounds. It is a versatile reagent that is used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Stille reactions, and Heck reactions. In addition, 2-Bromobenzyl-TMD has been used in the preparation of various pharmaceuticals, such as antibiotics, anti-cancer agents, and anti-inflammatory agents.

Scientific Research Applications

Pharmaceuticals

In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various drugs . Its unique properties, such as the presence of a bromine atom and a diisopropylamine group, can be utilized in the creation of complex pharmaceutical compounds .

Agrochemicals

Similar to its use in pharmaceuticals, this compound can also be used as an intermediate in the synthesis of agrochemicals . Agrochemicals, such as pesticides and fertilizers, often require complex chemical structures, and this compound can contribute to the synthesis of these structures .

Dyestuff Fields

In the field of dyes and pigments, this compound can be used as a raw material . The presence of a bromine atom in its structure can influence the color properties of the resulting dye .

Mechanism of Action

Target of Action

The compound “2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as “2-Bromobenzylboronic acid pinacol ester”, is primarily used as an organic intermediate in various chemical reactions . It contains both a pyrazole heterocycle and a borate functional group , making it a versatile reagent in organic synthesis.

Mode of Action

The compound is often used in nucleophilic substitution reactions . In these reactions, the compound acts as a nucleophile, donating an electron pair to form a new bond. The borate functional group in the compound can participate in Suzuki-Miyaura coupling reactions , which are widely used for forming carbon-carbon bonds .

Biochemical Pathways

The compound’s primary role in biochemical pathways is as a reagent in the synthesis of complex organic molecules. For instance, it can participate in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Pharmacokinetics

It’s worth noting that the compound’s borate functional group can be smoothly converted by kf/tartaric acid procedure to a mixture of the r-bf3k salt and pinacol . This transformation can influence the compound’s solubility and stability , which could impact its bioavailability in certain contexts.

Result of Action

The primary result of the compound’s action is the formation of new organic compounds through carbon-carbon bond formation . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the reaction environment can strongly influence the rate of the reaction . Therefore, careful consideration must be given to these factors when using the compound for pharmacological purposes .

properties

IUPAC Name |

2-[(2-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTVNJJAXZVOCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718727 |

Source

|

| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

149989-79-7 |

Source

|

| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149989-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)

![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)